6-Chloro vs. 6-Methylsulfonyl Benzothiazole Substitution: Impact on P2X Receptor Antagonist Pharmacophore Matching
The target compound bears a 6-chloro substituent (Hammett σₚ = +0.23) on the benzothiazole ring, which confers a distinct electronic profile compared to the 6-methylsulfonyl analog (CAS 912891-49-7; Hammett σₚ for SO₂CH₃ = +0.72). In the Roche P2X₃/P2X₂/₃ antagonist pharmacophore, the benzothiazole 6-position substituent directly influences receptor binding: the patent's Markush structure specifies that preferred substituents include fluoro, chloro, trifluoromethyl, methoxy, amino, and methanesulfonyl, with each producing different potency and selectivity profiles [1]. The 6-chloro group provides moderate electron withdrawal, consistent with the pharmacophore requirement for a hydrogen-bond-accepting or electronegative substituent at this position to interact with the receptor's lipophilic pocket, while the 6-methylsulfonyl analog has a substantially larger steric volume (molar refractivity: Cl = 6.03 cm³/mol vs. SO₂CH₃ = 13.49 cm³/mol) and stronger electron-withdrawing character, which may alter binding kinetics or selectivity between P2X₃ homomeric and P2X₂/₃ heteromeric receptors [2].
| Evidence Dimension | Benzothiazole 6-position substituent electronic effect (Hammett σₚ) and steric parameter (molar refractivity, cm³/mol) |
|---|---|
| Target Compound Data | 6-Chloro: σₚ = +0.23; Molar Refractivity = 6.03 cm³/mol |
| Comparator Or Baseline | 6-Methylsulfonyl analog (CAS 912891-49-7): σₚ = +0.72; Molar Refractivity = 13.49 cm³/mol |
| Quantified Difference | Δσₚ = 0.49 (methylsulfonyl more electron-withdrawing); ΔMR = 7.46 cm³/mol (methylsulfonyl 2.24× larger steric volume) |
| Conditions | Hammett substituent constants and molar refractivity values from standard compilations; P2X₃/P2X₂/₃ pharmacophore defined in US Patent 7,786,110 B2 |
Why This Matters
Procurement of the 6-chloro analog rather than the 6-methylsulfonyl analog may be critical if the intended application requires a specific balance between P2X₃ and P2X₂/₃ receptor subtype selectivity, as the electronic and steric differences at this position can alter the antagonist's binding mode.
- [1] Dillon, M. P. et al. (Roche Palo Alto LLC). Thiazole and oxazole-substituted arylamides as P2X3 and P2X2/3 antagonists. US Patent 7,786,110 B2, 2010. See substituent preferences for benzothiazole ring. View Source
- [2] Hansch, C., Leo, A., Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 1991, 91, 165–195. Standard molar refractivity values for substituents. View Source
